molecular formula C26H28N4O3 B611683 Vibegron CAS No. 1190389-15-1

Vibegron

Katalognummer B611683
CAS-Nummer: 1190389-15-1
Molekulargewicht: 444.535
InChI-Schlüssel: DJXRIQMCROIRCZ-XOEOCAAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vibegron is a potent, selective beta-3 adrenergic receptor (β3) agonist that relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity . It is used to treat symptoms of an overactive bladder, including urinary incontinence (a strong need to urinate with leaking or wetting accidents), urgency or the need to urinate right away, and the need to urinate often .


Synthesis Analysis

The key step in the synthesis of vibegron is to facilitate both the epimerization and reduction of racemic mixtures D 30 and D 31. Ketoreductase and the cofactor NADPNa are used to form the ®-isomer D 32 .


Chemical Reactions Analysis

Vibegron is a beta-3 adrenergic agonist that is used in the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency in adults . It works by activating beta-3 adrenergic receptors in the bladder, which relaxes the main muscle in the bladder wall - the detrusor smooth muscle - while the bladder is filling .


Physical And Chemical Properties Analysis

Vibegron has a molecular formula of C26H28N4O3 and a molecular weight of 444.52 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Treatment of Overactive Bladder (OAB)

  • Scientific Field : Urology
  • Application Summary : Vibegron is used to treat overactive bladder, a condition which causes a frequent and sudden urge to urinate that is hard to control . It works by activating beta-3 adrenergic receptors in the bladder, relaxing the detrusor smooth muscle while the bladder is filling .
  • Methods of Application : The recommended dose of Vibegron is one 75 mg tablet once daily .
  • Results or Outcomes : Vibegron has been found to be effective in treating patients with OAB, increasing bladder capacity and decreasing baseline, threshold, and maximal voiding pressure .

Treatment of Irritable Bowel Syndrome (IBS)

  • Scientific Field : Gastroenterology
  • Application Summary : Vibegron has been studied for its potential in treating abdominal pain and gastrointestinal motility dysfunction in patients with IBS .
  • Methods of Application : In a study, adult women with predominant-diarrhea IBS or with mixed diarrhea/constipation were randomized to receive once-daily Vibegron 75 mg or placebo for 12 weeks .
  • Results or Outcomes : The study found no significant difference in the percentage of patients considered abdominal pain intensity weekly responders with Vibegron vs placebo after 12 weeks . Vibegron was generally safe and well tolerated and did not worsen IBS symptoms compared with placebo .

Treatment of Bladder Overactivity in Rats

  • Scientific Field : Animal Pharmacology
  • Application Summary : Vibegron has been studied for its effects on bladder function in rats with bladder overactivity .
  • Methods of Application : In a study, Vibegron was applied intravenously (10 mg/kg) and intravesically (1 mM) to rats with oxotremorine methiodide-induced bladder overactivity .
  • Results or Outcomes : Intravenous application of Vibegron significantly increased bladder capacity and decreased baseline, threshold, and maximal voiding pressure compared with vehicle. Intravesical application of Vibegron significantly increased threshold pressure and bladder capacity compared with vehicle .

Treatment of Urinary Incontinence

  • Scientific Field : Urology
  • Application Summary : Vibegron has been studied for its effects on urinary incontinence .
  • Methods of Application : In a study, patients were treated with Vibegron and their symptoms were monitored over a period of 52 weeks .
  • Results or Outcomes : At 52 weeks, 71.1% of patients treated with Vibegron experienced at least a 50% decline in total incontinence episodes from baseline .

While there have been studies exploring its potential use in other areas, such as the treatment of irritable bowel syndrome (IBS) and in animal models , these are not yet established applications. It’s also important to note that the use of Vibegron for conditions other than OAB should be determined by a healthcare provider .

While there have been studies exploring its potential use in other areas, such as the treatment of irritable bowel syndrome (IBS) and in animal models , these are not yet established applications. It’s also important to note that the use of Vibegron for conditions other than OAB should be determined by a healthcare provider .

Safety And Hazards

Vibegron may cause serious side effects including inability to empty your bladder (urinary retention). Vibegron may increase your chances of not being able to empty your bladder, especially if you have bladder outlet obstruction or take other medicines for the treatment of overactive bladder . The most common side effects of vibegron include urinary tract infection, headache, nasal congestion, sore throat or runny nose, diarrhea, nausea, and upper respiratory tract infection .

Zukünftige Richtungen

Vibegron is effective and safe for treating patients with OAB. Based on the current evidence, the initial use of vibegron 50 mg is recommended as the optimal algorithm in the pharmacologic management of OAB . Future directions could include studies involving untreated patients, as vibegron could expand treatment access to the untreated population .

Eigenschaften

IUPAC Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXRIQMCROIRCZ-XOEOCAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152299
Record name Vibegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Overactive bladder is characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency. Bladder filling and emptying are regulated by the coordinated communication between sympathetic and parasympathetic systems. Bladder filling occurs via parasympathetic inhibition and the sympathetic hypogastric nerve releasing norepinephrine, which acts on beta-adrenergic receptors responsible for mediating detrusor muscle relaxation. Symptoms of overactive bladder are thought to be caused by the deterioration of the sensory connections between the bladder, spinal cord and brain, leading to changes in the lower urinary tract and abnormal bladder sensations of the urge to void at small bladder volumes. Beta-3 adrenergic receptors (β3ARs) are expressed in the kidneys and lower urinary tract, including ureters, urethra, prostate, and bladder. Vibegron is a selective agonist at β3AR. One vibegron binds to the receptor, β3AR is stimulated and undergoes a conformation change and activates adenylyl cyclases (AC), which promotes the formation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase A (PKA), which subsequently phosphorylates myosin light chains that are responsible for inhibiting the interaction of actin with myosin dependent on calcium – calmodulin complex. In clinical trials, vibegron increased cAMP levels in a dose-proportional manner. There is evidence that β3AR agonists may also work via sensory mechanisms without directly affecting detrusor muscle motor function.
Record name Vibegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vibegron

CAS RN

1190389-15-1
Record name Vibegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190389-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vibegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190389151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vibegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vibegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIBEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TSE03W5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vibegron
Reactant of Route 2
Reactant of Route 2
Vibegron
Reactant of Route 3
Reactant of Route 3
Vibegron
Reactant of Route 4
Vibegron
Reactant of Route 5
Reactant of Route 5
Vibegron
Reactant of Route 6
Vibegron

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.